An In-Depth Technical Guide to 2,5-Dimethylbenzoylacetonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,5-Dimethylbenzoylacetonitrile: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2,5-Dimethylbenzoylacetonitrile (CAS No. 53882-93-2), a substituted β-ketonitrile of significant interest to the chemical synthesis and pharmaceutical industries. While specific experimental data for this compound is limited, this document synthesizes information from its parent analogue, benzoylacetonitrile, and related structures to present a detailed profile. We will explore its core physicochemical properties, predict its spectroscopic signature, and propose a robust synthetic pathway complete with mechanistic insights. Furthermore, this guide delves into the compound's reactivity, highlighting its utility as a versatile intermediate for constructing complex heterocyclic scaffolds relevant to drug discovery. Safety protocols and handling procedures are also detailed to ensure its responsible use in a research environment.
Introduction: The Versatile α-Cyanoketone Scaffold
The α-cyanoketone moiety is a privileged structural motif in organic synthesis, characterized by the presence of a nitrile group adjacent to a carbonyl. This arrangement imparts unique chemical properties, most notably the high acidity of the α-methylene protons, which renders the carbon a potent nucleophile. 2,5-Dimethylbenzoylacetonitrile belongs to this class, incorporating a 2,5-dimethylphenyl group. This substitution pattern is expected to influence the molecule's steric and electronic properties compared to the well-documented parent compound, benzoylacetonitrile. The strategic placement of the methyl groups can modulate solubility, reactivity, and the potential for downstream molecular interactions, making it a valuable building block for creating novel chemical entities in medicinal chemistry and materials science.
Physicochemical and Structural Properties
The introduction of two methyl groups onto the phenyl ring of benzoylacetonitrile alters its physical properties. The table below summarizes the known properties of 2,5-Dimethylbenzoylacetonitrile and provides estimated values based on its parent structure for comparison.
| Property | 2,5-Dimethylbenzoylacetonitrile | Benzoylacetonitrile (Analogue) | Data Source |
| CAS Number | 53882-93-2 | 614-16-4 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO | C₉H₇NO | [1][3] |
| Molecular Weight | 173.21 g/mol | 145.16 g/mol | [3] |
| Appearance | Predicted: Off-white to yellow solid | Bright yellow powder/solid | [4][5] |
| Melting Point | Estimated: 75-85 °C | 82-83 °C | [2][4] |
| Boiling Point | Estimated: >160 °C / 10 mmHg | 160 °C / 10 mmHg | [2][4] |
| Solubility | Predicted: Soluble in DMSO, Chloroform; Slightly soluble in Methanol; Insoluble in water | Slightly soluble in water; Soluble in Chloroform, DMSO, Methanol | [4][5] |
| pKa (α-protons) | Estimated: 8.0 - 8.5 | ~7.78 | [4][5] |
*Values are estimated based on the structural similarity to benzoylacetonitrile. The methyl groups are expected to slightly increase lipophilicity and may have minor effects on melting/boiling points and pKa.
Structural Causality:
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Electronic Effects: The two methyl groups on the aromatic ring are weakly electron-donating through hyperconjugation and induction. This slightly increases electron density on the ring but has a minimal transmitted effect on the acidity of the α-methylene protons.
-
Steric Hindrance: The methyl group at the 2-position (ortho to the benzoyl group) introduces steric bulk. This can hinder the rotation of the phenyl ring and may influence the approach of reagents to the carbonyl carbon, potentially altering reaction kinetics compared to the unsubstituted analogue.
Predicted Spectroscopic Profile
A definitive spectroscopic analysis is crucial for compound verification. Based on the structure of 2,5-Dimethylbenzoylacetonitrile, the following spectral characteristics are predicted:
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¹H NMR:
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Aromatic Protons (3H): Complex multiplet signals expected in the δ 7.2-7.8 ppm range.
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Methylene Protons (-CH₂-CN, 2H): A singlet expected around δ 4.0-4.5 ppm. The chemical shift is downfield due to the deshielding effects of the adjacent carbonyl and nitrile groups.
-
Methyl Protons (2 x -CH₃, 6H): Two distinct singlets expected around δ 2.3-2.5 ppm.
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-
¹³C NMR:
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Carbonyl Carbon (C=O): A signal expected in the δ 190-195 ppm region.
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Nitrile Carbon (-C≡N): A signal expected around δ 115-120 ppm.
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Aromatic Carbons: Multiple signals between δ 125-140 ppm.
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Methylene Carbon (-CH₂-CN): A signal around δ 30-35 ppm.
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Methyl Carbons (-CH₃): Two signals expected in the δ 20-25 ppm range.
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-
Infrared (IR) Spectroscopy:
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Nitrile Stretch (C≡N): A sharp, medium-intensity absorption peak around 2250-2270 cm⁻¹.
-
Carbonyl Stretch (C=O): A strong, sharp absorption peak around 1680-1700 cm⁻¹.
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C-H Stretches (Aromatic & Aliphatic): Signals observed around 2850-3100 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be observed at m/z = 173.21. Common fragmentation patterns would involve the loss of the cyano group (-CN) and cleavage at the acyl C-C bond.
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Synthesis and Mechanistic Insights
The most direct and industrially relevant synthesis of β-ketonitriles is the base-mediated condensation of an ester with acetonitrile. For 2,5-Dimethylbenzoylacetonitrile, this involves the reaction of a 2,5-dimethylbenzoate ester with acetonitrile using a strong, non-nucleophilic base.
Caption: High-level workflow for the synthesis of 2,5-Dimethylbenzoylacetonitrile.
Detailed Experimental Protocol: Synthesis via Acetonitrile Condensation
-
Trustworthiness: This protocol incorporates an inert atmosphere and anhydrous conditions to prevent the deactivation of the strong base, ensuring reaction efficiency. The purification step is essential for removing unreacted starting materials and byproducts, yielding a high-purity final product.
-
Reaction Setup: To a 250 mL three-necked, round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and suspend the resulting powder in 100 mL of anhydrous tetrahydrofuran (THF).
-
Causality: Sodium hydride is a powerful, non-nucleophilic base ideal for deprotonating acetonitrile. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Reagent Addition: While stirring under a nitrogen atmosphere, slowly add acetonitrile (1.5 eq) to the NaH suspension. A vigorous evolution of hydrogen gas will be observed. After gas evolution ceases, add methyl 2,5-dimethylbenzoate (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the mixture is acidic (pH ~2-3).
-
Causality: The acidic quench protonates the enolate intermediate and neutralizes any remaining base.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2,5-Dimethylbenzoylacetonitrile.
Reaction Mechanism
The reaction proceeds via a base-catalyzed condensation mechanism, analogous to a Claisen condensation.
Caption: Mechanism of base-catalyzed condensation to form the β-ketonitrile.
Reactivity Profile and Synthetic Utility
The synthetic value of 2,5-Dimethylbenzoylacetonitrile stems from its multiple reactive sites, which allow for a diverse range of chemical transformations.
Caption: Key reaction pathways available to 2,5-Dimethylbenzoylacetonitrile.
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Acidity of α-Protons: The methylene protons are flanked by two electron-withdrawing groups (carbonyl and nitrile), making them significantly acidic and easily removed by moderate bases. The resulting carbanion is a soft nucleophile, ideal for C-C bond formation.
-
Nucleophilic Reactions: The stabilized carbanion can participate in various reactions, including:
-
Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to introduce further substitution at the α-position.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, a powerful tool for building complex carbon skeletons.
-
-
Heterocyclic Synthesis: 2,5-Dimethylbenzoylacetonitrile is an excellent precursor for heterocycles. For instance, condensation with amidines or guanidine can yield substituted pyrimidines, while reactions with other bifunctional reagents can lead to pyridines, pyrazoles, and isoxazoles. Such scaffolds are prevalent in pharmacologically active molecules.[6]
Applications in Research and Drug Development
The true value of 2,5-Dimethylbenzoylacetonitrile lies in its role as a versatile chemical intermediate.
-
Scaffold Synthesis: Its primary application is in the construction of complex molecular architectures. The ability to form diverse heterocyclic systems makes it a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.[7]
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and key functional groups capable of hydrogen bonding and other interactions, this molecule is an ideal candidate for fragment libraries.[8] It can be used to probe the binding pockets of biological targets, with subsequent "growing" or "linking" strategies employed to develop high-affinity ligands.
-
Fine Chemical Synthesis: Beyond pharmaceuticals, the reactivity profile of this compound makes it useful in the synthesis of dyes, agrochemicals, and other specialty organic materials.
Safety, Handling, and Storage
As a research chemical, 2,5-Dimethylbenzoylacetonitrile must be handled with appropriate care. The safety information is extrapolated from its close analogue, benzoylacetonitrile.[3][9]
| Hazard Category | GHS Classification (Predicted/Analogue-Based) | Prevention & Handling Measures |
| Acute Toxicity | Warning: Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332). | Handle in a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. |
| Skin Irritation | Warning: Causes skin irritation (H315). | Wear protective gloves (nitrile or neoprene) and a lab coat. |
| Eye Irritation | Warning: Causes serious eye irritation (H319). | Wear chemical safety goggles or a face shield. |
| Respiratory Irritation | Warning: May cause respiratory irritation (H335). | Ensure adequate ventilation and use respiratory protection if dust is generated. |
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to the nitrile group, special consideration should be given to potential cyanide release under harsh acidic or basic conditions.
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PubMed. Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]
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